3,4-Dimethoxyphenylglyoxal hydrate

Fluorescence Derivatization Analytical Chemistry Nucleoside Detection

3,4-Dimethoxyphenylglyoxal hydrate (CAS 1138011-18-3, also commonly referenced as CAS 163428-90-8) is an organic compound belonging to the arylglyoxal class, characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4- positions and a reactive α-oxoacetaldehyde moiety. It has the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol.

Molecular Formula C10H12O5
Molecular Weight 212.20
CAS No. 1138011-18-3
Cat. No. B3021896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenylglyoxal hydrate
CAS1138011-18-3
Molecular FormulaC10H12O5
Molecular Weight212.20
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C=O)OC.O
InChIInChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2
InChIKeyHVXVAKHTLMPFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenylglyoxal Hydrate (CAS 1138011-18-3) for Research and Industrial Procurement | Key Identifiers and Specifications


3,4-Dimethoxyphenylglyoxal hydrate (CAS 1138011-18-3, also commonly referenced as CAS 163428-90-8) is an organic compound belonging to the arylglyoxal class, characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4- positions and a reactive α-oxoacetaldehyde moiety [1]. It has the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol [1]. Commercially, this compound is typically available as a white to light brown crystalline solid with a melting point range of 118–120°C , and is commonly supplied at a purity of 95% to 98% (by HPLC) [2]. This compound is a specialized reagent, and its specific substitution pattern dictates its unique reactivity and performance profile relative to other arylglyoxal analogs, which is critical for reproducible scientific results and reliable industrial processes.

Why Generic Substitution of 3,4-Dimethoxyphenylglyoxal Hydrate Fails: The Critical Role of Substitution Pattern in Reactivity and Sensitivity


Substituting 3,4-dimethoxyphenylglyoxal hydrate with a generic 'phenylglyoxal' or a differently substituted analog (e.g., mono-methoxy or other alkoxy derivatives) is not a scientifically sound practice. The number and position of electron-donating methoxy groups on the phenyl ring directly modulate the electronic properties of the α-ketoaldehyde moiety, which in turn governs its reactivity, selectivity, and sensitivity in key applications [1]. For instance, the 3,4-dimethoxy substitution pattern is demonstrably the optimal configuration for achieving maximum fluorescence sensitivity in the derivatization of guanine compounds, a performance metric that cannot be matched by its mono-methoxy or unsubstituted counterparts [1]. Using an incorrect analog can lead to assay failure, reduced detection limits, or the generation of non-fluorescent or non-specific derivatives, compromising data integrity and increasing experimental time and cost. Therefore, the specific molecular identity of 3,4-dimethoxyphenylglyoxal hydrate is a non-negotiable requirement for methods validated with this precise reagent.

Quantitative Evidence for the Selection of 3,4-Dimethoxyphenylglyoxal Hydrate: Head-to-Head Comparisons and Key Performance Metrics


Superior Fluorescence Sensitivity: 3,4-Dimethoxyphenylglyoxal Outperforms All Other Alkoxy Analogs for Guanine Detection

In a direct comparative study of multiple alkoxyphenylglyoxal analogs as fluorogenic reagents, 3,4-dimethoxyphenylglyoxal was explicitly identified as the 'most sensitive' compound for the selective derivatization of guanine and its nucleosides and nucleotides [1]. This establishes a clear, quantifiable performance advantage over all other tested analogs, including those with mono-methoxy or methylenedioxy substitutions.

Fluorescence Derivatization Analytical Chemistry Nucleoside Detection

Validated Performance in DNA Damage Assays: Quantitative Detection Limits for Methylguanine Adducts

3,4-Dimethoxyphenylglyoxal (DMPG) is a validated reagent for the simultaneous determination of key DNA methylation adducts. A published method reports its use in a post-column fluorescence derivatization HPLC system to quantify 7-methylguanine and O6-methylguanine with high sensitivity [1]. These specific detection limits represent a benchmark for researchers using this assay and highlight the compound's utility in detecting critical biomarkers of genotoxic exposure.

DNA Adduct Analysis Genetic Toxicology Cancer Research

Purity Benchmark for Reliable Chemical Synthesis: A Minimum 95% Purity Standard by HPLC

For use as a building block or intermediate, the purity of the starting material is directly correlated to yield and the ease of purification of the final product. 3,4-Dimethoxyphenylglyoxal hydrate is routinely specified by suppliers to have a minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC) . This well-defined, analytically verified specification provides a clear benchmark for procurement, contrasting with alternative sources that may provide lower purity or less rigorously defined material.

Organic Synthesis Process Chemistry Quality Control

Physical Form Differentiation: Solid vs. Liquid for Simplified Handling and Storage

The physical state of a reagent at room temperature can significantly impact its ease of handling, weighing, and storage stability. 3,4-Dimethoxyphenylglyoxal hydrate is a solid with a melting point of 118–120°C , which is advantageous over structurally similar but liquid or low-melting-point analogs. For instance, 4-methoxyphenylglyoxal hydrate is a liquid at room temperature (reported melting point of 35°C) . This difference in physical form simplifies the accurate weighing of the target compound and minimizes potential spillage or handling losses associated with viscous liquids.

Chemical Handling Reagent Management Laboratory Operations

Analytical Verification: Spectral Data Availability for Identity Confirmation

For rigorous quality control and verification of chemical identity, access to reference analytical data is crucial. 3,4-Dimethoxyphenylglyoxal hydrate has reference FTIR and Raman spectra available in the Wiley KnowItAll spectral library [1], allowing for definitive identification of received material. This is a tangible asset for any lab requiring documented proof of material identity, which may not be as readily available for less common or newly synthesized analogs.

Quality Assurance Analytical Verification Compound Identification

Primary Application Scenarios for 3,4-Dimethoxyphenylglyoxal Hydrate Based on Demonstrated Performance Advantages


High-Sensitivity Fluorescence Derivatization of Guanine Compounds for HPLC Analysis

This is the compound's primary and most validated application scenario. As demonstrated by its superior sensitivity in direct head-to-head comparisons [1], 3,4-dimethoxyphenylglyoxal hydrate is the reagent of choice for any analytical workflow requiring the lowest possible detection limits for guanine, guanosine, or guanine nucleotides. This includes applications in nucleic acid research, metabolomics, and clinical assay development where trace-level quantification is paramount. Procuring this specific reagent is essential for achieving the performance benchmarks described in the peer-reviewed literature.

Quantification of DNA Methylation Adducts (7-Methylguanine and O6-Methylguanine) in Genetic Toxicology Studies

Researchers investigating DNA damage from alkylating agents require a robust and validated method for quantifying mutagenic lesions. The established HPLC method using 3,4-dimethoxyphenylglyoxal for post-column derivatization provides clear and well-defined performance metrics, with a detection limit of 6.7 pmol for 7-methylguanine and 0.7 pmol for O6-methylguanine [2]. This application scenario is critical for work in genetic toxicology, cancer research, and drug safety assessment, where reliable detection of these biomarkers is a key experimental endpoint. The compound's specific sensitivity enables this exact analytical protocol.

Use as a High-Purity Building Block in Multi-Step Organic Synthesis

In both research and industrial process chemistry, the reliability of a synthetic intermediate is key. The availability of 3,4-dimethoxyphenylglyoxal hydrate with a verified purity of ≥95% by HPLC makes it a dependable choice as a building block. The presence of both the reactive glyoxal moiety and the electron-rich dimethoxyphenyl ring allows for a diverse set of downstream chemical transformations. The defined purity specification minimizes the risk of side reactions from impurities, leading to higher yields of the target molecule and simpler purification processes, thereby reducing overall development time and cost.

Analytical Method Development Requiring Solid Reagents for Precision Weighing

Laboratories developing new analytical methods or optimizing existing ones often face practical challenges related to reagent handling. The solid physical form of 3,4-dimethoxyphenylglyoxal hydrate (MP 118–120°C) offers a distinct operational advantage over liquid or low-melting alternatives, such as 4-methoxyphenylglyoxal hydrate (liquid at room temperature) . This solid state facilitates more accurate and precise weighing, particularly for small quantities required in microscale reactions or preparation of standard solutions, thereby directly contributing to improved reproducibility in method development and validation.

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